2,3-dimethylpentan-1-amine hydrochloride
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Overview
Description
2,3-Dimethylpentan-1-amine hydrochloride: is an organic compound with the molecular formula C7H17N·HCl. It is a derivative of pentane, where two methyl groups are attached to the second and third carbon atoms, and an amine group is attached to the first carbon atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylpentan-1-amine hydrochloride can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with suitable alkyl halides. For instance, the reaction of 2,3-dimethylpentane with ammonia in the presence of a catalyst can yield the desired amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: Reduction reactions can convert the amine to its corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or oxides.
Reduction: Conversion to corresponding alkanes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2,3-Dimethylpentan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,3-dimethylpentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpentane: A hydrocarbon with similar structural features but lacking the amine group.
3,3-Dimethylpentan-1-amine hydrochloride: Another amine derivative with a different substitution pattern on the pentane backbone.
N,N-Dimethylpentan-1-amine hydrochloride: A related compound with two methyl groups attached to the nitrogen atom.
Uniqueness
2,3-Dimethylpentan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in water and reactivity make it particularly valuable in various research and industrial applications.
Properties
CAS No. |
2742657-75-4 |
---|---|
Molecular Formula |
C7H18ClN |
Molecular Weight |
151.7 |
Purity |
95 |
Origin of Product |
United States |
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